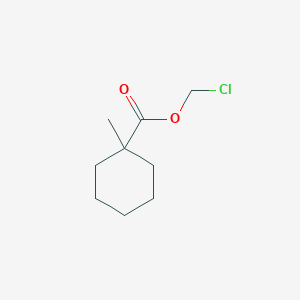

Chloromethyl 1-methylcyclohexane-1-carboxylate

Description

Chloromethyl 1-methylcyclohexane-1-carboxylate is a cyclohexane-based ester derivative featuring a chloromethyl (-CH2Cl) and a methyl (-CH3) substituent on the cyclohexane ring. This compound is of interest in organic synthesis due to the reactivity of the chloromethyl group, which can participate in nucleophilic substitution reactions, and the steric effects imparted by the methyl group.

Key structural features include:

- Cyclohexane backbone: Provides rigidity and influences solubility and stability.

- Chloromethyl group: Enhances electrophilicity, enabling functionalization (e.g., alkylation, hydrolysis).

Properties

IUPAC Name |

chloromethyl 1-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-9(8(11)12-7-10)5-3-2-4-6-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXIKIWDHPKFJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 1-methylcyclohexane-1-carboxylate can be synthesized through the esterification of 1-methylcyclohexanecarboxylic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of chloromethyl 1-methylcyclohexane-1-carboxylate may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 1-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in these reactions.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include carboxylic acids and ketones.

Reduction: Products include alcohols.

Scientific Research Applications

Organic Synthesis

Chloromethyl 1-methylcyclohexane-1-carboxylate is primarily used as an intermediate in organic synthesis. It can undergo various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

- Reduction Reactions : The ester group can be reduced to yield alcohols or other derivatives, which are valuable in synthetic pathways.

- Oxidation Reactions : The compound can be oxidized to form carboxylic acids, expanding its utility in synthetic chemistry .

Medicinal Chemistry

In medicinal chemistry, Chloromethyl 1-methylcyclohexane-1-carboxylate serves as a precursor for the development of pharmaceutical agents. Its ability to participate in diverse chemical reactions allows for the modification of existing drug structures to enhance efficacy or reduce side effects. For instance, it has been explored in the synthesis of kinase inhibitors, which are relevant for treating diseases like cancer and neurodegenerative disorders .

Agrochemicals

The compound is also utilized in the formulation of agrochemicals. Its reactivity allows for the design of herbicides and pesticides that target specific biological pathways in pests or weeds. By modifying the chloromethyl group or ester functionality, researchers can tailor the properties of these agrochemical agents for improved performance and reduced environmental impact .

Polymer Chemistry

Chloromethyl 1-methylcyclohexane-1-carboxylate has potential applications in polymer chemistry as well. It can be incorporated into polymeric materials to impart specific properties such as increased hydrophobicity or enhanced mechanical strength. This versatility makes it a candidate for developing advanced materials used in coatings, adhesives, and biomedical devices .

Case Study 1: Synthesis of Kinase Inhibitors

Research has demonstrated that Chloromethyl 1-methylcyclohexane-1-carboxylate can be modified to create potent kinase inhibitors. One study focused on synthesizing a series of compounds derived from this chloromethylated ester, assessing their efficacy against various cancer cell lines. The results indicated that specific modifications led to enhanced inhibitory activity against targeted kinases involved in tumor growth .

Case Study 2: Development of Agrochemical Agents

Another study explored the use of Chloromethyl 1-methylcyclohexane-1-carboxylate in developing new herbicides. By altering the chloromethyl group’s position and substituents on the cyclohexane ring, researchers identified compounds with improved selectivity for weed species while minimizing harm to crops. Field trials confirmed the effectiveness of these new formulations under various agricultural conditions .

Mechanism of Action

The mechanism of action of chloromethyl 1-methylcyclohexane-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloromethyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Chloromethyl 1-methylcyclohexane-1-carboxylate with structurally related esters and cyclohexane derivatives:

Notes:

- The chloromethyl group increases molecular weight compared to non-halogenated analogs (e.g., methyl cyclohexane-carboxylate).

- Unsaturation (e.g., cyclohexene in Methyl 1-cyclohexene-1-carboxylate) lowers molecular weight slightly but may enhance reactivity .

Biological Activity

Chloromethyl 1-methylcyclohexane-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chloromethyl 1-methylcyclohexane-1-carboxylate is characterized by the following chemical properties:

- Molecular Formula : CHClO

- Molecular Weight : 202.68 g/mol

- Appearance : Typically presented as a colorless to yellow liquid or crystalline powder.

Biological Activities

The biological activities of Chloromethyl 1-methylcyclohexane-1-carboxylate can be categorized into several key areas:

Anticonvulsant Properties

Research indicates that compounds similar to Chloromethyl 1-methylcyclohexane-1-carboxylate exhibit anticonvulsant effects. Specifically, studies have shown that derivatives of cyclohexanecarboxylic acids can induce maturation in neuroblastoma cells, which may be linked to their anticonvulsant activity .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating conditions like ulcerative colitis and Crohn's disease. The mechanism involves the inhibition of pro-inflammatory cytokines through pathways such as Nrf2 activation, which protects intestinal epithelial cells from oxidative stress .

Cytotoxic Activity

Recent studies have demonstrated that Chloromethyl 1-methylcyclohexane-1-carboxylate can exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells is a significant area of interest, particularly for its potential use in cancer therapy .

The mechanisms underlying the biological activities of Chloromethyl 1-methylcyclohexane-1-carboxylate involve several biochemical pathways:

- Nrf2 Pathway Activation : This pathway plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 has been shown to enhance the expression of cytoprotective genes, thereby reducing inflammation and promoting cell survival under stress conditions .

- Modulation of Neurotransmitter Release : The compound may influence neurotransmitter systems, particularly those involved in seizure activity, by altering synaptic transmission dynamics .

Case Studies

Several case studies highlight the therapeutic potential of Chloromethyl 1-methylcyclohexane-1-carboxylate:

Case Study 1: Neuroblastoma Cell Maturation

A study conducted on murine neuroblastoma cells demonstrated that treatment with Chloromethyl 1-methylcyclohexane-1-carboxylate led to significant maturation and differentiation of these cells. This effect was attributed to enhanced signaling through the p38 MAPK pathway, which is critical for neuronal differentiation .

Case Study 2: Inflammatory Bowel Disease Model

In an experimental model of ulcerative colitis induced by dextran sodium sulfate, administration of Chloromethyl 1-methylcyclohexane-1-carboxylate showed promising results in reducing inflammation and promoting epithelial healing. The compound's ability to activate Nrf2 was central to its protective effects on intestinal epithelial cells .

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing chloromethyl 1-methylcyclohexane-1-carboxylate, and how can reaction conditions influence yield?

The compound is typically synthesized via esterification of 1-methylcyclohexane-1-carboxylic acid with chloromethylating agents (e.g., chloromethyl chloroformate) under controlled acidic or basic conditions. Diastereoselective methods, such as oxidative cycloaddition mediated by ceric ammonium nitrate (CAN), have also been reported for analogous cyclohexene carboxylates . Key factors affecting yield include temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reactants. Impurities from incomplete esterification can be minimized via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : and NMR confirm the ester group (–COO–) and chloromethyl (–CHCl) substitution. The cyclohexane ring’s chair conformation is inferred from coupling constants (e.g., axial-equatorial protons) .

- IR : Peaks at ~1740 cm (C=O stretch) and 600–800 cm (C–Cl stretch) are diagnostic.

- Mass Spectrometry : Molecular ion ([M]) at m/z 178.6 (CHClO) and fragmentation patterns verify the structure.

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexane ring .

Q. What safety precautions are essential when handling this compound?

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) and bases .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.

- Decomposition Risks : Thermal degradation above 80°C may release HCl gas; monitor via TGA .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of derivatives?

Diastereoselectivity in cycloaddition reactions (e.g., Diels-Alder) is influenced by steric effects of the 1-methyl group and catalyst choice. Chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) can induce asymmetry in downstream products . Computational modeling (DFT) predicts transition states to optimize stereochemical outcomes.

Q. What experimental approaches resolve contradictions in reported stability data under aqueous vs. non-aqueous conditions?

Conflicting stability data may arise from hydrolysis susceptibility of the chloromethyl group. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring quantifies degradation products (e.g., 1-methylcyclohexane-1-carboxylic acid). Buffer studies (pH 1–13) identify hydrolytic pathways, while Karl Fischer titration measures moisture uptake .

Q. How can mechanistic studies elucidate the role of the chloromethyl group in nucleophilic substitution reactions?

Kinetic isotope effects (KIEs) and Hammett plots differentiate between S1 and S2 mechanisms. Isotopic labeling () tracks oxygen exchange in the ester group. Computational studies (MD simulations) model solvation effects on transition states .

Q. What advanced analytical methods address structural ambiguities in crystalline vs. solution states?

Q. How can ecotoxicological risks of this compound be assessed for environmental release?

Q. What strategies mitigate conflicting data in cytotoxicity studies for biomedical applications?

Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure durations. Use high-content screening (HCS) to quantify apoptosis vs. necrosis. Validate findings with orthogonal assays (e.g., ATP luminescence, LDH release) .

Q. How does the compound’s lipophilicity influence its utility in drug delivery systems?

LogP values (~2.5–3.0) suggest moderate blood-brain barrier permeability. Formulation studies with liposomes or cyclodextrins enhance solubility. Franz cell diffusion assays evaluate transdermal delivery potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.